molecular formula C10H4Br3N3O3 B14741471 (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone CAS No. 6595-54-6

(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone

Cat. No.: B14741471
CAS No.: 6595-54-6
M. Wt: 453.87 g/mol
InChI Key: HWKALKHAYGANPS-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that features a unique combination of a nitrophenyl group and a tribromo-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 2,4,5-tribromoimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the nitro group.

    Reduction: (4-Aminophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone.

    Oxidation: Various oxidized imidazole derivatives.

Scientific Research Applications

(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is not fully understood. it is believed to interact with biological targets through its nitrophenyl and imidazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    (4-Nitrophenyl)(1H-imidazol-1-yl)methanone: Lacks the tribromo substitution, resulting in different chemical properties.

    (4-Nitrophenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone:

    (4-Nitrophenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo variant with distinct properties.

Properties

CAS No.

6595-54-6

Molecular Formula

C10H4Br3N3O3

Molecular Weight

453.87 g/mol

IUPAC Name

(4-nitrophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone

InChI

InChI=1S/C10H4Br3N3O3/c11-7-8(12)15(10(13)14-7)9(17)5-1-3-6(4-2-5)16(18)19/h1-4H

InChI Key

HWKALKHAYGANPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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